molecular formula C12H12BrFO B1324760 4-Bromo-2-fluorophenyl cyclopentyl ketone CAS No. 898791-68-9

4-Bromo-2-fluorophenyl cyclopentyl ketone

Cat. No.: B1324760
CAS No.: 898791-68-9
M. Wt: 271.12 g/mol
InChI Key: KTADRIGCYYEHGL-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorophenyl cyclopentyl ketone is a useful research compound. Its molecular formula is C12H12BrFO and its molecular weight is 271.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFO/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTADRIGCYYEHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642574
Record name (4-Bromo-2-fluorophenyl)(cyclopentyl)methanone
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Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-68-9
Record name (4-Bromo-2-fluorophenyl)cyclopentylmethanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-fluorophenyl)(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Application Note: Sterically-Controlled Synthesis of 4-Bromo-2-fluorophenyl Cyclopentyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for research and development scientists synthesizing 4-Bromo-2-fluorophenyl cyclopentyl ketone (CAS: 898791-68-9).

This guide prioritizes regiochemical control —the primary challenge in this synthesis—by exploiting the steric bulk of the cyclopentyl group to override standard electronic directing effects.

Executive Summary & Retrosynthetic Logic

The synthesis of This compound presents a classic conflict between electronic activation and steric hindrance in Electrophilic Aromatic Substitution (EAS).

  • Substrate: 1-Bromo-3-fluorobenzene.[1]

  • Electronic Driver: Fluorine is a strong ortho/para director (resonance donor), significantly stronger than bromine. Electronic theory predicts substitution para to the fluorine (Position 4), yielding the unwanted isomer (2-bromo-4-fluorophenyl cyclopentyl ketone).

  • Steric Driver: The target molecule requires substitution at Position 6 (ortho to fluorine, para to bromine). While electronically less favored than Position 4, Position 6 is sterically superior . Position 4 is flanked by a large Bromine atom (Van der Waals radius ~1.85 Å), whereas Position 6 is flanked by a small Fluorine atom (~1.47 Å).

Strategic Insight: By utilizing cyclopentanecarbonyl chloride —a bulky electrophile—we amplify the steric penalty at Position 4. Under optimized thermodynamic conditions, this forces the reaction to Position 6, yielding the desired 4-bromo-2-fluoro isomer as the major product.

Reaction Scheme

Reagents: 1-Bromo-3-fluorobenzene + Cyclopentanecarbonyl Chloride Catalyst: Aluminum Chloride (


)
Solvent:  Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Key Intermediate:  Acylium ion complex 

Mechanism & Regioselectivity Analysis

The following diagram illustrates the critical "Steric vs. Electronic" decision node that determines product purity.

G sub_start Starting Material 1-Bromo-3-fluorobenzene acyl_ion Acylium Ion Generation (Cyclopentanecarbonyl chloride + AlCl3) sub_start->acyl_ion Activation ts_4 Transition State A High Steric Clash (Br vs Cyclopentyl) acyl_ion->ts_4 Electronic Preference (F-para) ts_6 Transition State B Low Steric Clash (F vs Cyclopentyl) acyl_ion->ts_6 Steric Preference sigma_complex_4 Sigma Complex A (Pos 4) Para to F / Ortho to Br prod_wrong Unwanted Isomer (2-Bromo-4-fluorophenyl)... sigma_complex_4->prod_wrong -H+ sigma_complex_6 Sigma Complex B (Pos 6) Ortho to F / Para to Br prod_target TARGET PRODUCT (4-Bromo-2-fluorophenyl)... sigma_complex_6->prod_target -H+ ts_4->sigma_complex_4 Kinetic Path (Fast but Hindered) ts_6->sigma_complex_6 Thermodynamic Path (Favored)

Figure 1: Mechanistic pathway highlighting the steric steering effect of the cyclopentyl group.

Detailed Experimental Protocol

Materials & Equipment
ReagentEquiv.[2][3][4][5][6]MW ( g/mol )DensityNotes
1-Bromo-3-fluorobenzene 1.0175.001.71Substrate
Cyclopentanecarbonyl chloride 1.1132.591.09Acylating Agent
Aluminum Chloride (

)
1.2133.34SolidAnhydrous, granular
Dichloromethane (DCM) Solvent--Anhydrous (<50 ppm

)
1M HCl (aq) Quench--Chilled
Step-by-Step Procedure
Phase 1: Formation of the Active Electrophile (Perrier Addition)

Rationale: Pre-forming the acylium complex avoids competitive side reactions and ensures a homogeneous electrophile concentration.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Catalyst Loading: Under nitrogen flow, add anhydrous

    
     (1.2 equiv) to the flask.
    
  • Solvent Addition: Add anhydrous DCM (5 volumes relative to substrate). Cool the suspension to 0°C using an ice bath.

  • Acyl Chloride Addition: Add Cyclopentanecarbonyl chloride (1.1 equiv) dropwise over 15 minutes.

    • Observation: The suspension should clarify or turn slightly yellow/orange as the acylium complex forms.

    • Hold: Stir at 0°C for 30 minutes to ensure complete complexation.

Phase 2: Acylation Reaction[7]
  • Substrate Addition: Dissolve 1-Bromo-3-fluorobenzene (1.0 equiv) in a minimal amount of anhydrous DCM (1 volume). Add this solution dropwise to the pre-formed acylium complex at 0°C over 20–30 minutes.

    • Control: Maintain internal temperature <5°C to minimize kinetic byproducts.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

    • Monitoring: Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.

    • Optimization: If conversion is <90% after 6 hours, gently reflux (40°C) for 1 hour. The steric barrier at Position 6 requires sufficient energy to overcome, but excessive heat promotes rearrangement.

Phase 3: Quenching & Isolation[8]
  • Quench: Cool the reaction mixture to 0°C. Slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl (vigorous stirring required).

    • Safety: Exothermic hydrolysis of aluminum salts releases HCl gas. Perform in a fume hood.

  • Extraction: Separate the organic layer.[2][3][5][9] Extract the aqueous layer twice with DCM.

  • Wash: Combine organic layers and wash sequentially with:

    • Water (1x)

    • Saturated

      
       (2x) – Critical to remove acidic impurities.
      
    • Brine (1x)

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude oil.
    
Phase 4: Purification (Isomer Separation)

The crude product may contain 5–15% of the unwanted para-to-fluorine isomer.

  • Crystallization: Dissolve the crude oil in hot Hexane (or Pentane). Add Ethyl Acetate dropwise until the solution is just clear. Allow to cool slowly to 4°C.

    • The target This compound typically crystallizes more readily than the asymmetric impurities.

  • Column Chromatography (Alternative): If crystallization fails, purify via silica gel flash chromatography using a gradient of 0%

    
     5% EtOAc in Hexanes.
    
    • Rf values: The target (less polar due to internal H-bonding/shielding) often elutes slightly ahead of the unwanted isomer.

Process Workflow Diagram

Workflow start Start: Anhydrous AlCl3 + DCM complex Add Cyclopentanecarbonyl Cl (0°C, 30 min) Form Acylium Ion start->complex addition Add 1-Bromo-3-fluorobenzene (Dropwise, 0°C) complex->addition reaction Reaction Phase (RT to Reflux, 4-6h) addition->reaction quench Quench (Ice/HCl) reaction->quench purify Purification (Crystallization/Column) quench->purify final Final Product 4-Bromo-2-fluorophenyl cyclopentyl ketone purify->final

Figure 2: Operational workflow for the batch synthesis.

Analytical Validation

To confirm the correct isomer (4-bromo-2-fluoro vs. 2-bromo-4-fluoro), utilize 1H-NMR coupling constants .

  • Target (4-Bromo-2-fluorophenyl...):

    • Look for the proton at Position 3 (between F and Br). It will appear as a doublet of doublets (dd) with a characteristic H-F coupling (

      
      ) and meta-coupling to H-5.
      
    • Look for the proton at Position 6 (adjacent to Carbonyl). It will show weak meta-coupling but no ortho H-F coupling .

  • Impurity (2-Bromo-4-fluorophenyl...):

    • The proton adjacent to the Carbonyl (Position 6) is also adjacent to Fluorine (Position 5). This proton will show a large ortho H-F coupling (

      
      ).
      

References

  • Friedel-Crafts Acylation Mechanism & Selectivity

    • Olah, G. A. "Friedel-Crafts and Related Reactions."[2][3][4][7][10][11][12][13] Wiley-Interscience.

    • Master Organic Chemistry. "The Mechanism of the Friedel-Crafts Acylation Reaction."[2][4][7][10][11][14] Available at: [Link]

  • Target Compound Data (CAS 898791-68-9)
  • Regioselectivity in Halobenzenes: Yamato, T. et al. "Regioselectivity in the Friedel-Crafts Acylation." Journal of Chemical Research. (General reference for steric effects in poly-substituted benzenes).
  • Alternative Synthetic Approaches (Contextual)

    • Wang, L. et al. "Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one." ResearchGate. (Demonstrates reactivity of the 4-bromo-2-fluoro scaffold). Available at: [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (4-Bromo-2-fluorophenyl)(cyclopentyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of (4-Bromo-2-fluorophenyl)(cyclopentyl)methanone. This substrate is a valuable building block in medicinal chemistry and materials science, incorporating a reactive aryl bromide handle, an ortho-fluoro substituent that modulates electronic properties, and a ketone moiety. We will explore the fundamental principles governing catalyst and ligand selection, the influence of the substrate's unique structural features, and provide field-proven, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in complex molecule synthesis.

Introduction: The Power of Palladium in Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1][2] The discoveries and development of these transformations by Heck, Negishi, and Suzuki, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the construction of complex molecular architectures, particularly within the pharmaceutical industry where they are instrumental in synthesizing active pharmaceutical ingredients (APIs).[1][2][3]

The substrate, (4-Bromo-2-fluorophenyl)(cyclopentyl)methanone, presents a trifecta of valuable features. The aryl bromide serves as the primary reactive site for oxidative addition to the palladium catalyst. The ortho-fluoro group introduces a unique electronic perturbation, influencing both the reactivity of the C-Br bond and the properties of the final product. The cyclopentyl ketone is a common pharmacophore and is generally well-tolerated under a variety of cross-coupling conditions.[4][5] This guide will dissect the critical parameters required to successfully employ this building block in three of the most powerful palladium-catalyzed reactions.

Mechanistic Cornerstone: The Pd(0)/Pd(II) Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions are unified by a common mechanistic pathway.[2][5] Understanding this catalytic cycle is paramount for rational troubleshooting and optimization of reaction conditions. The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond) of the electrophile. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[1][2][5] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[6]

  • Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing a halide.[2][7] In C-N and C-O couplings, this step is replaced by coordination of the amine or alcohol followed by deprotonation to form a Pd(II)-amido or -alkoxo complex.[8]

  • Reductive Elimination: The two organic fragments coupled on the Pd(II) center are expelled, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][2]

Palladium Cross-Coupling Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X (Aryl Halide) PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-M (Coupling Partner) PdII_R_R1 R-Pd(II)Ln-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R' (Product)

Figure 1: Generalized Catalytic Cycle for Cross-Coupling.

Key Experimental Considerations

Success in cross-coupling hinges on the judicious selection of several interdependent parameters.[4] For our specific substrate, the electronic-withdrawing nature of the ortho-fluoro group and the ketone can influence catalyst reactivity.

Catalyst & Ligand Selection

The combination of a palladium precursor and a supporting ligand forms the true catalytic species.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[4] Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state, which is often accomplished by a phosphine ligand, amine, or solvent.[9]

  • The Critical Role of Ligands: Ligands are arguably the most important variable. They stabilize the palladium center, prevent the formation of inactive palladium black, and critically modulate the catalyst's reactivity.[10][11]

    • For C-C Coupling (Suzuki, Sonogashira): Simple phosphines like triphenylphosphine (PPh₃) are often sufficient for reactive aryl bromides.

    • For C-N Coupling (Buchwald-Hartwig): These reactions are more demanding and typically require bulky, electron-rich phosphine ligands.[4] These ligands increase the electron density on the palladium center, which facilitates the oxidative addition step and promotes the final reductive elimination.[10] Ligands such as XPhos, SPhos, and RuPhos have proven invaluable for coupling a wide range of amines and aryl halides.[4]

Base and Solvent
  • Base: The base plays multiple roles. In Suzuki coupling, it is required to activate the organoboron species to facilitate transmetalation.[12] In Buchwald-Hartwig amination, it deprotonates the amine to form the palladium-amido complex.[8] The choice of base is critical and reaction-dependent.

    • Suzuki: Aqueous inorganic bases like K₂CO₃, Na₂CO₃, or Cs₂CO₃ are common.[13]

    • Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are typically required.

    • Sonogashira: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used, often serving as the solvent as well.[14]

  • Solvent: The solvent must solubilize the reactants and catalyst system. Aprotic polar solvents like Dioxane, Tetrahydrofuran (THF), and Toluene are widely used. For Suzuki reactions, co-solvents like water or ethanol are often added to dissolve the inorganic base.[15]

Experimental Protocols

The following protocols are designed as robust starting points for the cross-coupling of (4-Bromo-2-fluorophenyl)(cyclopentyl)methanone. All reactions should be performed in an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware B Add Solids: Substrate, Coupling Partner, Pd Precatalyst, Ligand, Base A->B C Seal & Purge with Inert Gas B->C D Add Anhydrous Solvent(s) C->D E Heat to Reaction Temperature D->E F Monitor by TLC or LC-MS E->F G Cool to RT & Quench F->G H Aqueous Work-up (Extraction) G->H I Dry Organic Layer H->I J Purify by Column Chromatography I->J

Figure 2: General Experimental Workflow Diagram.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the formation of a C(sp²)-C(sp²) bond to synthesize (2-Fluoro-[1,1'-biphenyl]-4-yl)(cyclopentyl)methanone.

Materials:

  • (4-Bromo-2-fluorophenyl)(cyclopentyl)methanone (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

ReagentMW ( g/mol )Eq.Mol (mmol)Amount
(4-Bromo-2-fluorophenyl)(cyclopentyl)methanone271.131.01.0271 mg
Phenylboronic Acid121.931.21.2146 mg
Pd(OAc)₂224.500.020.024.5 mg
PPh₃262.290.040.0410.5 mg
K₂CO₃138.212.02.0276 mg
Toluene / Ethanol / H₂O (4:1:1)---6 mL

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add (4-Bromo-2-fluorophenyl)(cyclopentyl)methanone, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add the degassed solvent mixture (4 mL Toluene, 1 mL Ethanol, 1 mL H₂O) via syringe.

  • Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol describes the C-N bond formation to synthesize (Cyclopentyl)(2-fluoro-4-morpholinophenyl)methanone. This reaction requires a specialized ligand and a strong base.[8][16]

Materials:

  • (4-Bromo-2-fluorophenyl)(cyclopentyl)methanone (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Toluene, anhydrous

ReagentMW ( g/mol )Eq.Mol (mmol)Amount
(4-Bromo-2-fluorophenyl)(cyclopentyl)methanone271.131.01.0271 mg
Morpholine87.121.21.2105 µL
Pd₂(dba)₃915.720.0150.01513.7 mg
XPhos476.660.030.0314.3 mg
NaOt-Bu96.101.41.4135 mg
Toluene, anhydrous---5 mL

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry reaction vial or flask.

  • Outside the glovebox, add (4-Bromo-2-fluorophenyl)(cyclopentyl)methanone to the vial.

  • Seal the vial with a screw cap containing a PTFE septum and purge with argon.

  • Add anhydrous toluene (5 mL) followed by morpholine (105 µL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the arylamine.

Protocol 3: Sonogashira Coupling with Phenylacetylene

This protocol outlines the formation of a C(sp²)-C(sp) bond to synthesize (Cyclopentyl)(2-fluoro-4-(phenylethynyl)phenyl)methanone, a reaction that typically employs both palladium and copper co-catalysts.[14][17]

Materials:

  • (4-Bromo-2-fluorophenyl)(cyclopentyl)methanone (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)

  • Copper(I) Iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N), anhydrous

ReagentMW ( g/mol )Eq.Mol (mmol)Amount
(4-Bromo-2-fluorophenyl)(cyclopentyl)methanone271.131.01.0271 mg
Phenylacetylene102.141.11.1121 µL
Pd(PPh₃)₂Cl₂701.900.020.0214.0 mg
CuI190.450.040.047.6 mg
Triethylamine, anhydrous---5 mL

Procedure:

  • To a dry, argon-flushed flask, add (4-Bromo-2-fluorophenyl)(cyclopentyl)methanone, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous triethylamine (5 mL) via syringe. The solvent also acts as the base.

  • Add phenylacetylene (121 µL) via syringe.

  • Stir the reaction mixture at room temperature for 12-18 hours. The reaction is often run at slightly elevated temperatures (40-50 °C) to increase the rate if necessary. Monitor by TLC or LC-MS.

  • Upon completion, remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate (25 mL) and wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled alkyne.

Conclusion

The palladium-catalyzed cross-coupling of (4-Bromo-2-fluorophenyl)(cyclopentyl)methanone is a highly effective and versatile strategy for the synthesis of complex, high-value molecules. By carefully selecting the appropriate combination of palladium precursor, ligand, base, and solvent, a wide array of C-C and C-N bonds can be formed efficiently. The protocols provided herein serve as a validated starting point for researchers to harness the synthetic potential of this valuable building block, paving the way for innovations in drug discovery and materials science.

References

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Diao, T. (2017). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Center for Biotechnology Information. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Sourced from University of Windsor. [Link]

  • P. de la Cruz, P. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Tesis Doctorals en Xarxa. [Link]

  • Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Whited, C. A., et al. (2019). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. National Center for Biotechnology Information. [Link]

  • Whited, C. A., et al. (2019). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews, 119(15), 9036-9083. [Link]

  • Li, Y., et al. (2013). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. National Center for Biotechnology Information. [Link]

  • Alonso, D. A., & Nájera, C. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. The Chemical Record, 6(1), 45-58. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Catalysts. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. [Link]

  • Langer, P., et al. (2009, September 16). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Buchwald-Hartwig amination using 4-Bromo-2-fluorophenyl cyclopentyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 4-Bromo-2-fluorophenyl Cyclopentyl Ketone

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig amination of This compound (CAS: 898791-68-9). This substrate presents a specific set of chemoselective challenges: an electron-deficient aryl bromide core susceptible to rapid oxidative addition, paired with an enolizable cyclopentyl ketone moiety sensitive to strong bases.

Conventional conditions utilizing sodium tert-butoxide (


) often result in competitive aldol condensation or dehydrohalogenation. This guide establishes a robust, scalable workflow using Third- and Fourth-Generation Buchwald Precatalysts  (e.g., XPhos Pd G4) with weak inorganic bases (

or

) to ensure high yields (>85%) and functional group tolerance.

Substrate Analysis & Mechanistic Considerations

Structural Deconstruction
FeatureChemical ImplicationOperational Strategy
Aryl Bromide (C-4) Primary electrophilic site.Highly reactive toward Pd(0); permits use of milder temperatures (60–80 °C).
Ortho-Fluorine (C-2) Inductive electron withdrawal (-I).Activates C-Br bond for oxidative addition. May chelate Pd slightly, but primarily accelerates the catalytic cycle.
Cyclopentyl Ketone (C-1) CRITICAL: Contains

-protons.
Avoid strong bases (

, LiHMDS). Use

to prevent enolization/polymerization.
The Chemoselectivity Challenge

The primary failure mode for this substrate is not the coupling efficiency, but the base-mediated decomposition of the ketone.

  • Risk: Strong bases deprotonate the cyclopentyl ring (

    
    ), leading to self-condensation.
    
  • Solution: Use the "Weak Base/Active Catalyst" approach. By employing a highly active ligand (e.g., XPhos, BrettPhos), the oxidative addition and reductive elimination steps become fast enough that weaker, non-nucleophilic bases (

    
    ) suffice to drive the catalytic cycle without degrading the substrate.
    

Experimental Protocols

Catalyst & Ligand Selection[1][2][3]
  • Primary Recommendation: XPhos Pd G4 (or G3).

    • Why: XPhos provides excellent steric bulk to promote reductive elimination and is electron-rich enough to facilitate oxidative addition into the electron-poor aryl ring. The G4 precatalyst ensures accurate Pd:L stoichiometry (1:1) and rapid activation at low temperatures.

  • Alternative (Primary Amines): BrettPhos Pd G4 .

    • Why: Superior selectivity for primary amines, preventing double-arylation.

Protocol A: Micro-Scale Screening (Optimization)

Use this protocol to validate amine compatibility before scale-up.

Reagents:

  • Substrate: this compound (0.1 mmol, 27.1 mg)

  • Amine: 1.2 equivalents

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Preparation: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a 4 mL reaction vial with the Substrate, Base, and Catalyst.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.5 mL).

  • Amine Addition: Add the amine (liquid amines via microliter syringe; solid amines weighed directly).

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 80 °C for 12 hours with vigorous stirring (1000 rpm).

  • Analysis: Cool to RT. Dilute with EtOAc (1 mL), filter through a silica plug, and analyze via UPLC-MS.

Protocol B: Gram-Scale Synthesis (Production)

Standardized procedure for isolated yields.

Reagents:

  • Substrate: 1.0 g (3.69 mmol)

  • Amine: 4.43 mmol (1.2 equiv)

  • Catalyst: XPhos Pd G4 (57 mg, 0.07 mmol, 2 mol%)

  • Base:

    
     (2.4 g, 7.38 mmol, 2.0 equiv)
    
  • Solvent: 1,4-Dioxane (18.5 mL, 0.2 M) or Toluene (for hydrophobic amines)

Workflow:

  • Charge: To a dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Substrate , Base , and Catalyst .

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (

    
    ).
    
  • Solvation: Add sparged (oxygen-free) solvent via syringe.

  • Activation: Add the Amine .

  • Heating: Immerse in a pre-heated oil bath at 85 °C . Stir for 4–16 hours. Monitor by TLC/LCMS until aryl bromide is consumed.

    • Note: If conversion stalls >80%, add a second portion of catalyst (1 mol%).

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (50 mL) and water (50 mL).

    • Separate phases. Extract aqueous layer with EtOAc (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Water Content

While XPhos is relatively robust, water can stall the cycle by solvating the inorganic base, reducing its effective surface area in organic media.
Base Choice

>

>>

Cesium carbonate offers the best solubility profile in Dioxane/Toluene for weak bases. Avoid alkoxides.
Temperature

Below 60 °C, activation of the G4 precatalyst may be sluggish. Above 110 °C, ketone degradation risk increases.
Stoichiometry 1:1 (Pd:Ligand)Precatalysts are preferred over mixing

+ Ligand manually to prevent formation of inactive

species.

Visualization of Reaction Pathway

The following diagram illustrates the catalytic cycle, emphasizing the precatalyst activation and the critical intersection where base selection impacts the ketone stability.

BuchwaldHartwig PreCat Precatalyst (XPhos Pd G4) Act Activation (Base-mediated) PreCat->Act Pd0 Active Species [L-Pd(0)] Act->Pd0 OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + Substrate Int1 Intermediate I [L-Pd(Ar)(Br)] OxAdd->Int1 AmineBind Amine Coordination (HNRR') Int1->AmineBind Int2 Intermediate II [L-Pd(Ar)(NHRR')Br] AmineBind->Int2 Deprot Deprotonation (Cs2CO3) Int2->Deprot Int3 Intermediate III [L-Pd(Ar)(NRR')] Deprot->Int3 SideReac SIDE REACTION: Enolization/Aldol Deprot->SideReac If Base = NaOtBu RedElim Reductive Elimination (C-N Bond Formation) Int3->RedElim RedElim->Pd0 Regeneration Product Product (Ar-NRR') RedElim->Product

Caption: Catalytic cycle for XPhos-mediated amination. Note the divergence at the deprotonation step where strong bases trigger side reactions.

Optimization Decision Tree

Use this logic flow to troubleshoot low yields or difficult amines.

OptimizationTree Start Start Optimization BaseCheck Is Ketone Intact? Start->BaseCheck YieldCheck Yield > 80%? BaseCheck->YieldCheck Yes SwitchBase Switch Base: Use K3PO4 or Cs2CO3 BaseCheck->SwitchBase No (Decomposition) SwitchLigand Switch Ligand: Primary Amine -> BrettPhos Secondary -> RuPhos YieldCheck->SwitchLigand No (Low Conv.) Success Scale Up YieldCheck->Success Yes SwitchBase->YieldCheck TempInc Increase Temp to 100°C SwitchLigand->TempInc

Caption: Troubleshooting logic for maximizing yield while preserving the cyclopentyl ketone moiety.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Bruno, N. C., et al. (2013). "Rapidly Activating Pd-Precatalysts for C–N Coupling." Journal of the American Chemical Society.[1][2][3]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Maji, A., et al. (2014). "Role of the Base in Buchwald-Hartwig Amination." The Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-fluorophenyl cyclopentyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-fluorophenyl cyclopentyl ketone. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this key intermediate. Here, we move beyond simple protocols to address the nuanced challenges of this specific Friedel-Crafts acylation, providing in-depth, field-proven insights to help you troubleshoot common issues and maximize your reaction yield and purity.

Section 1: Reaction Overview and Core Mechanism

The synthesis of this compound is achieved via the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with cyclopentanecarbonyl chloride, catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[1][2][3]

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of the cyclopentanecarbonyl chloride. This complexation polarizes the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.[4][5]

  • Electrophilic Attack: The electron-rich aromatic ring of 1-bromo-3-fluorobenzene acts as a nucleophile, attacking the acylium ion. The attack occurs predominantly at the C4 position (para to the fluorine atom), which is sterically accessible and electronically activated by the fluorine's electron-donating mesomeric effect (+M).[6] This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, removes the proton from the carbon atom bearing the new acyl group.[5] This step restores the aromaticity of the ring.

  • Product Complexation: The ketone product, being a moderate Lewis base, forms a stable complex with the AlCl₃ catalyst. This is a critical point: it necessitates the use of stoichiometric or greater amounts of the catalyst.[1][7] The final product is liberated from this complex during aqueous workup.[5]

Reaction_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3 & 4: Deprotonation & Complexation AcylChloride Cyclopentanecarbonyl Chloride AcyliumIon Resonance-Stabilized Acylium Ion AcylChloride->AcyliumIon + AlCl₃ AlCl3_cat AlCl₃ (Catalyst) SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex + Aromatic Ring AromaticRing 1-Bromo-3-fluorobenzene ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ (via AlCl₄⁻) FinalProduct 4-Bromo-2-fluorophenyl cyclopentyl ketone ProductComplex->FinalProduct Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Section 2: Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected (<50%). What are the most probable causes and how do I fix them?

A low yield is the most frequent issue and typically points to one of three areas: catalyst activity, reaction conditions, or reagent integrity.

  • Cause 1: Catalyst Deactivation. Anhydrous aluminum chloride is extremely hygroscopic and reacts violently with water to form inactive aluminum hydroxide and corrosive HCl gas.[7][8][9] Trace moisture in your reagents or glassware is the primary cause of catalyst deactivation and a stalled reaction.

    • Solution: Ensure all glassware is oven-dried (>120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon). Use high-purity, anhydrous solvents. If possible, use a fresh, unopened bottle of aluminum chloride or handle it in a glovebox.[10]

  • Cause 2: Insufficient Catalyst. The product ketone forms a stable complex with AlCl₃.[1] If you use only a catalytic amount, the reaction will stop once the catalyst is complexed with the initial product formed.

    • Solution: Use at least 1.1 to 1.2 molar equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride). This ensures enough free catalyst is available to drive the reaction to completion.

  • Cause 3: Sub-optimal Temperature. Friedel-Crafts acylations are often exothermic.[11] Poor temperature control can lead to side reactions. Conversely, if the temperature is too low, the reaction rate may be impractically slow, especially with a deactivated aromatic ring.

    • Solution: Begin the reaction at a low temperature (0-5°C) during the addition of reagents to control the initial exotherm.[7][12] After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Gentle heating (e.g., 40-50°C) may be required to push the reaction to completion, which should be monitored by TLC or GC-MS.[13]

Q2: I'm observing a significant isomeric byproduct along with my desired product. How can I improve regioselectivity for the C4 position?

The formation of the ortho-isomer (2-Bromo-6-fluorophenyl cyclopentyl ketone) is the most likely side reaction.

  • Cause: Kinetic vs. Thermodynamic Control. While the desired C4 (para to fluorine) product is generally favored due to reduced steric hindrance, higher reaction temperatures can sometimes provide enough energy to overcome the steric barrier of the C6 position (ortho to fluorine), leading to a mixture of isomers.[14][15]

    • Solution: Maintain lower reaction temperatures (0°C to room temperature) to favor the formation of the sterically less hindered para-substituted product.[14] The choice of solvent can also influence selectivity; non-polar solvents like dichloromethane or carbon disulfide often favor the kinetic product.[16]

Q3: The reaction starts but seems to stall before all the starting material is consumed. What should I investigate?

A stalling reaction almost always points back to the catalyst.

  • Cause: Incremental Moisture Contamination. If the reaction is not rigorously protected under an inert atmosphere, moisture from the air can slowly enter the system, deactivating the AlCl₃ over time.

    • Solution: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire reaction, from setup to quenching. Use a drying tube on the condenser outlet. Ensure all reagents are added via syringe through a rubber septum.

Q4: My aqueous workup is forming emulsions, and I'm losing product during purification. What is a reliable workup and purification protocol?

The workup procedure is critical for both isolating the product and ensuring safety.

  • Cause: Uncontrolled Quenching. Pouring the reaction mixture directly into water is highly exothermic and can be dangerous.[17] The formation of aluminum salts can also lead to persistent emulsions during extraction.

    • Solution: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a stirred slurry of crushed ice and concentrated HCl.[11] The acid helps to break down the product-catalyst complex and keep the aluminum salts dissolved in the aqueous phase. Extract the product with a suitable organic solvent like dichloromethane. Wash the organic layer sequentially with water, dilute NaOH or NaHCO₃ solution (to remove any acidic residue), and finally with brine to aid in drying. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.[17] The crude product can then be purified by vacuum distillation or column chromatography on silica gel.[15][18]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for this reaction? For optimal results, a slight excess of the aromatic substrate and a definitive excess of the catalyst are recommended. A typical molar ratio is:

Reagent Molar Equivalents
1-Bromo-3-fluorobenzene 1.2
Cyclopentanecarbonyl chloride 1.0 (Limiting Reagent)

| Aluminum Chloride (AlCl₃) | 1.1 - 1.2 |

Q2: Which solvent is most suitable for this reaction and why? Dichloromethane (DCM) is a common and effective solvent. It is relatively inert to the reaction conditions, has a low boiling point for easy removal, and effectively solubilizes the reactants and the intermediate complexes.[19] For highly deactivated substrates, nitrobenzene can be used as a solvent because it has a high dielectric constant that can help stabilize charged intermediates, though its high boiling point makes it difficult to remove.[20][21]

Q3: Can I use a different Lewis acid catalyst besides aluminum chloride? Yes, other Lewis acids can be used, although AlCl₃ is often the most potent and cost-effective for this type of acylation.[22] Ferric chloride (FeCl₃) is a milder and safer alternative that can be effective, especially with more activated aromatic rings.[23][24] Other options include boron trifluoride (BF₃) and zinc chloride (ZnCl₂), though they may require higher temperatures or longer reaction times.[12]

Q4: What are the critical safety precautions when handling anhydrous aluminum chloride? Aluminum chloride requires careful handling due to its high reactivity and corrosiveness.[8]

  • Moisture Reactivity: It reacts violently with water, releasing significant heat and corrosive hydrogen chloride (HCl) gas.[7][9] Always work in a well-ventilated fume hood and protect the compound from moisture at all times.[8]

  • Corrosivity: It causes severe burns to skin, eyes, and the respiratory tract. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and impermeable gloves.[9]

  • Handling: Store in a tightly sealed container in a cool, dry place.[8]

  • Spills: Do NOT use water to clean up spills. Cover the spill with dry sand or another inert absorbent, scoop it into a container, and dispose of it as hazardous waste.[9]

Section 4: Experimental Protocols

Protocol 4.1: Synthesis of this compound

  • Preparation: Set up a three-necked, round-bottomed flask (oven-dried) equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet and a drying tube.

  • Reagent Loading: Under a positive flow of inert gas, charge the flask with anhydrous aluminum chloride (1.2 eq.). Add anhydrous dichloromethane (DCM) to create a stirrable slurry.

  • Cooling: Cool the flask to 0-5°C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve cyclopentanecarbonyl chloride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ slurry over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Aromatic Addition: Following the acyl chloride addition, add 1-bromo-3-fluorobenzene (1.2 eq.), also dissolved in anhydrous DCM, dropwise over 20-30 minutes, maintaining the cold temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). If the reaction is sluggish, it may be gently heated to 40°C.

  • Workup: Once the reaction is complete, proceed immediately to the workup protocol (Protocol 4.2).

Protocol 4.2: Aqueous Workup and Purification

  • Quenching: In a separate large beaker, prepare a slurry of crushed ice and concentrated hydrochloric acid (approx. 15 mL HCl per 25 g of ice).[11] While stirring the ice slurry vigorously in a fume hood, slowly and carefully pour the reaction mixture into the beaker.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the aqueous layer one more time with a fresh portion of DCM.[11]

  • Washing: Combine the organic extracts. Wash sequentially with:

    • Deionized water (2x)

    • Saturated sodium bicarbonate (NaHCO₃) solution (1x, carefully vent due to CO₂ evolution)

    • Brine (saturated NaCl solution) (1x)

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude brown oil can be purified by vacuum distillation or by flash column chromatography on silica gel to afford the final product as a light yellow liquid or low-melting solid.

Section 5: Workflow and Troubleshooting Visualizations

Synthesis_Workflow Prep Glassware Drying & Inert Atmosphere Setup Charge Charge AlCl₃ & Solvent Prep->Charge Cool Cool to 0-5 °C Charge->Cool Add_Acyl Dropwise Addition of Acyl Chloride Cool->Add_Acyl Add_Aro Dropwise Addition of Aromatic Substrate Add_Acyl->Add_Aro React Stir at RT (Monitor by TLC) Add_Aro->React Quench Pour into Ice/HCl React->Quench Extract Separate Layers & Extract Aqueous Phase Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify (Distillation or Chromatography) Dry->Purify

Caption: General Experimental Workflow.

Troubleshooting_Logic Start Low Yield? Check_Moisture Were anhydrous conditions rigorously maintained? Start->Check_Moisture Yes Check_Stoich Was >1.1 eq. of AlCl₃ used? Check_Moisture->Check_Stoich Yes Sol_Moisture Solution: Oven-dry glassware, use anhydrous reagents, maintain inert atmosphere. Check_Moisture->Sol_Moisture No Check_Temp Was temperature controlled and monitored? Check_Stoich->Check_Temp Yes Sol_Stoich Solution: Repeat with 1.1-1.2 eq. of AlCl₃. Check_Stoich->Sol_Stoich No Sol_Temp Solution: Use ice bath for addition, monitor progress to determine if gentle heating is needed. Check_Temp->Sol_Temp No

Caption: Troubleshooting Decision Tree for Low Yield.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Aluminum Chloride. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1993). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 70(3), 254. Retrieved from [Link]

  • Vaia. (n.d.). The most appropriate solvent for Friedel crafts reaction is. Retrieved from [Link]

  • Vedantu. (2024). Which Solvent is used in Friedel Crafts Reaction. Retrieved from [Link]

  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

  • National Institutes of Health. (2013). Friedel-Crafts Acylation with Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Reactions: The Power of Aluminum Chloride in Organic Synthesis. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • Quora. (2017). Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction?. Retrieved from [Link]

  • Atlantis Press. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]

  • University of Rochester. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • AIChE. (n.d.). Comparative Evaluation of Low- and High-Temperature Friedel–Crafts Acylation Routes for Advanced Biolubricant Production. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • ACS Publications. (1982). Friedel-Crafts reactions in ambient-temperature molten salts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]

  • Pearson+. (n.d.). Benzene underwent a Friedel–Crafts acylation followed by a Wolff–.... Retrieved from [Link]

  • ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Ultrasound Assisted Synthesis of α-Bromo Aromatic Ketones Using N-Bromosuccinimide. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.
  • StuDocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) A facile route to cyclopentenones by friedel-crafts acylation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Clean synthesis of α-bromo ketones and their utilisation in the synthesis.... Retrieved from [Link]

  • Reddit. (2017). Finding theoretical yield (Friedel Crafts Acylation Reaction). Retrieved from [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Organic Syntheses. (n.d.). 4-bromoacetophenone. Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

Sources

Recrystallization solvents for high-purity 4-Bromo-2-fluorophenyl cyclopentyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Bromo-2-fluorophenyl cyclopentyl ketone

User Guide: Recrystallization & Solvent Selection

Product: this compound CAS: 898791-68-9 Chemical Class: Halogenated Aromatic Ketone Application: Pharmaceutical Intermediate / API Synthesis[1]

Core Solvents & Selection Strategy

Q: What is the recommended solvent system for recrystallizing this compound?

A: Based on the lipophilic nature of the 4-bromo-2-fluorophenyl moiety combined with the cyclopentyl ring, this compound exhibits high solubility in non-polar solvents and moderate solubility in polar protic solvents.

We recommend a Tiered Screening Approach rather than a single fixed solvent, as impurity profiles vary by synthesis route (e.g., Friedel-Crafts vs. Grignard addition).

Tier 1: Single Solvent Systems (Primary Recommendation)

These are the most robust starting points for initial purification.

Solvent Grade Suitability Notes
Ethanol (95%) ACS/HPLC High Best balance of polarity. The water content helps induce precipitation upon cooling.
2-Propanol (IPA) Anhydrous Moderate Good for highly lipophilic batches where Ethanol yields are too low.

| Cyclohexane | Reagent | Specific | Use only if the main impurity is highly polar (e.g., unreacted salts/acids). |

Tier 2: Binary Solvent Systems (For Difficult Separations)

Use these if single solvents result in poor recovery or oiling out.

Solvent Pair Ratio (v/v) Role Mechanism
EtOAc / Heptane 1:3 to 1:5 Solvent / Anti-solvent Dissolve in min. hot EtOAc; add hot Heptane until cloudy.

| Acetone / Water | 4:1 | Solvent / Anti-solvent | aggressive purification; high risk of oiling out if cooled too fast. |

Technical Troubleshooting (FAQ)

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

A: Oiling out is the most common failure mode for cyclopentyl ketones due to their flexible cycloalkyl ring, which lowers the lattice energy and melting point.

Root Cause:

  • Temperature Delta too high: The solution is cooling faster than the crystal lattice can form.

  • Supersaturation too high: Too little solvent was used.

  • Impurity Eutectics: Impurities are depressing the melting point below the solvent's boiling point.

Corrective Protocol:

  • Re-heat the mixture until the oil layer redissolves.

  • Add 10-15% more solvent to lower the saturation level.

  • Seed the solution: Add a tiny crystal of pure product (or scratch the glass) at a temperature just below the boiling point.

  • Insulate the flask: Wrap the flask in foil or cotton to slow the cooling rate to <1°C per minute.

Q: The crystals are yellow/orange, but the product should be off-white. How do I remove the color?

A: Color usually indicates trace brominated byproducts or oxidized phenols.

  • Action: Perform a "Hot Filtration" step.

    • Dissolve compound in boiling solvent.[2]

    • Add Activated Carbon (1-3 wt%) .

    • Stir at reflux for 15 minutes.

    • Filter through a pre-warmed Celite pad.

    • Proceed with crystallization.[3][4]

Optimized Workflow Diagram

The following decision tree guides you through the solvent selection and crystallization process.

Recrystallization_Workflow Start Crude 4-Bromo-2-fluorophenyl cyclopentyl ketone Solubility_Check Check Solubility in Hot Ethanol (95%) Start->Solubility_Check Dissolves Dissolves Completely? Solubility_Check->Dissolves Cool_Slow Cool Slowly to RT (Insulate Flask) Dissolves->Cool_Slow Yes Switch_Solvent Switch to Binary System (EtOAc / Heptane) Dissolves->Switch_Solvent No (Insoluble) Crystals_Form Crystals Form? Cool_Slow->Crystals_Form Filter_Dry Filter & Wash with Cold Solvent Crystals_Form->Filter_Dry Yes Oiling_Out Oiling Out Occurs Crystals_Form->Oiling_Out No (Liquid Phase) Switch_Solvent->Cool_Slow Remediation 1. Re-heat 2. Add 10% more solvent 3. Seed @ 50°C Oiling_Out->Remediation Remediation->Cool_Slow

Caption: Decision tree for solvent selection and troubleshooting oiling-out phenomena during purification.

Step-by-Step Protocol: Binary Solvent Recrystallization

Objective: Purify 10g of crude material using Ethyl Acetate (Solvent) and Heptane (Anti-solvent).

  • Dissolution:

    • Place 10g of crude solid in a 250mL Erlenmeyer flask.

    • Add Ethyl Acetate in small portions (start with 20mL) while heating on a steam bath or hot plate (approx 70°C).

    • Critical: Add just enough EtOAc to dissolve the solid. If solid remains after 40mL, filter off the insolubles (likely inorganic salts).

  • Precipitation:

    • Keep the solution near boiling.

    • Slowly add Heptane dropwise.

    • Stop adding Heptane immediately when a faint, persistent cloudiness (turbidity) appears.

  • Clearing:

    • Add 1-2 mL of Ethyl Acetate to clear the cloudiness and return the solution to transparency.

  • Crystallization:

    • Remove from heat. Cover with a watch glass.

    • Allow to cool to Room Temperature undisturbed (approx. 2 hours).

    • Optional: If yield is low, cool further in an ice bath (0-5°C) for 30 minutes.

  • Isolation:

    • Filter using a Buchner funnel under vacuum.

    • Wash the cake with 20mL of cold (0°C) Heptane.

    • Dry in a vacuum oven at 40°C for 4 hours.

Safety & Handling

  • Hazard Identification: This compound is an organohalide. Treat as an irritant (Skin/Eye/Respiratory).

  • Solvent Safety:

    • Heptane/EtOAc: Highly Flammable. Use in a fume hood away from sparks.

    • Waste: Dispose of mother liquors in Halogenated Organic Waste streams (due to trace product content).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 63894702, (4-Bromo-2-fluorophenyl)-cyclopentylmethanone. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Overcoming steric hindrance in 4-Bromo-2-fluorophenyl cyclopentyl ketone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #402-F: Overcoming Steric & Electronic Blockade

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting nucleophilic attacks on sterically compromised diaryl/alkyl ketones.

Executive Summary

You are encountering low yields or recovered starting material when attempting to functionalize 4-Bromo-2-fluorophenyl cyclopentyl ketone . This substrate presents a "perfect storm" of reactivity blockers:

  • Steric Occlusion: The cyclopentyl group (secondary alkyl) creates significant bulk on one face.

  • Ortho-Effect: The 2-Fluoro substituent adds steric bulk and electronic repulsion (lone pair repulsion) to incoming nucleophiles.

  • Enolization Risk: The cyclopentyl methine proton is acidic. Basic nucleophiles (Grignards/Organolithiums) act as bases, causing enolization rather than addition.

This guide provides three "Level 3" protocols to bypass these issues using Organocerium chemistry , Titanium(IV) activation , and CBS-catalysis .

Module 1: Nucleophilic Addition (Grignard/Lithium Failure)

The Problem: Standard Grignard or Organolithium reagents result in recovered starting material. The Cause: The basicity of R-MgBr/R-Li is faster than nucleophilic attack due to the steric wall formed by the 2-F and cyclopentyl groups. The reagent deprotonates the alpha-position (enolization).

The Solution: The Imamoto Reagent (Organocerium) Transmetallation to cerium(III) creates a reagent that is more oxophilic (activates the carbonyl) and less basic (suppresses enolization).

Protocol 1: Organocerium Addition
  • Reagents: Anhydrous CeCl₃ (must be activated), R-Li or R-MgBr, THF.

  • Critical Step: The CeCl₃ must be bone-dry. Commercial "anhydrous" often contains water.

  • Activation of CeCl₃:

    • Place CeCl₃[1][2]·7H₂O in a flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours.

    • Visual Check: The powder should turn from clumpy/white to a fine, free-flowing powder.

    • Suspend in dry THF and stir for 2 hours at RT to form a milky suspension.

  • Transmetallation:

    • Cool the CeCl₃/THF slurry to -78°C.

    • Add the organolithium (R-Li) dropwise. Stir for 30 mins. The reagent becomes R-CeCl₂.

  • Addition:

    • Dissolve This compound in THF.

    • Add slowly to the -78°C cerium slurry.

    • Allow to warm to 0°C over 2 hours.

  • Quench:

    • Quench with dilute acetic acid (prevent dehydration of the tertiary alcohol).

Mechanism Visualization:

Organocerium cluster_0 Step 1: Transmetallation cluster_1 Step 2: Carbonyl Activation RLi R-Li (Highly Basic) RCe R-CeCl2 (Oxophilic/Less Basic) RLi->RCe Transmetallation -78°C CeCl3 CeCl3 (Lewis Acid) CeCl3->RCe Complex Ce-Activated Complex (C=O---Ce) RCe->Complex Ketone Hindered Ketone Ketone->Complex Coordination Product Tertiary Alcohol (1,2-Addition) Complex->Product Nucleophilic Attack (Enolization Suppressed)

Caption: The Organocerium pathway suppresses proton abstraction (enolization) while activating the sterically shielded carbonyl oxygen.

Module 2: Condensation Reactions (Imine Formation)

The Problem: Trying to form a ketimine or hydrazone fails under reflux with Dean-Stark. The Cause: The transition state for sp² to sp³ rehybridization is too high energy due to the steric clash between the amine and the 2-Fluoro/Cyclopentyl groups.

The Solution: TiCl₄ Mediated Dehydration Titanium(IV) chloride acts as a dual-mode agent: it is a strong Lewis acid to activate the ketone and an irreversible water scavenger.

Protocol 2: TiCl₄ Mediated Condensation
  • Setup: Flame-dried glassware, N₂ atmosphere.

  • Mixing: Dissolve the ketone (1.0 eq) and amine (3.0 eq) in dry Toluene.

  • Activation:

    • Cool to 0°C.

    • Add TiCl₄ (0.6 eq) dropwise. Caution: Exothermic.

    • Add Triethylamine (3.0 eq) to trap HCl.

  • Reaction:

    • Reflux for 2-4 hours.

    • Note: The reaction will turn a deep orange/brown (Titanium enolate/complex).

  • Workup:

    • Cool and filter through a Celite pad (removes TiO₂).

Module 3: Stereoselective Reduction

The Problem: Reducing the ketone to the alcohol yields a racemate, but you need one enantiomer. The Solution: Corey-Bakshi-Shibata (CBS) Reduction Standard hydrides (NaBH₄/LiAlH₄) are small but unselective. The CBS catalyst creates a chiral pocket that overrides the steric bias of the substrate.

Protocol 3: CBS Reduction
  • Catalyst: (R)-Me-CBS (10 mol%) in THF.

  • Hydride Source: Borane-THF complex (BH₃·THF).

  • Procedure:

    • Mix Catalyst and BH₃·THF at -20°C.

    • Add the ketone slowly over 1 hour.

    • Why Slow Addition? Keeps the concentration of free ketone low, ensuring it only reacts with the catalyst-borane complex, not free borane (which causes racemic background reaction).

Data Comparison: Yield Optimization
Reaction TypeStandard ConditionResultOptimized ConditionResult
Grignard (MeMgBr) THF, 0°C15% Product, 80% SMCeCl₃ / MeLi 88% Yield
Imine Formation EtOH, Reflux, H⁺<5% ConversionTiCl₄ / Toluene 92% Yield
Reduction NaBH₄, MeOHRacemic (50:50)(R)-Me-CBS 96% ee
Troubleshooting Decision Tree

Troubleshooting Start START: Reaction Failure Type What is the reaction type? Start->Type Add Nucleophilic Addition (C-C Bond) Type->Add Cond Condensation (C=N Bond) Type->Cond Red Reduction (C-OH Bond) Type->Red Enol Did you recover SM? Add->Enol TiCl4 Use TiCl4 + Et3N (Scavenge Water) Cond->TiCl4 Stereo Need Enantiopure? Red->Stereo UseCe Use Organocerium (Imamoto Reagent) Enol->UseCe Yes (Enolization) UseLi Check Anhydrous Conditions (Trace water kills R-Li) Enol->UseLi No (Quenched) Luche Use Luche Reduction (CeCl3 + NaBH4) Stereo->Luche No (Racemic OK) CBS Use CBS Catalyst (Borane-THF) Stereo->CBS Yes

Caption: Diagnostic workflow for selecting the correct reagent system based on failure mode.

References
  • Imamoto, T., et al. "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Journal of the American Chemical Society, 1989.

  • Corey, E. J., Bakshi, R. K., & Shibata, S. "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines."[3] Journal of the American Chemical Society, 1987.[3]

  • Ramachandran, P. V., et al. "TiCl4-Catalyzed Hydroboration of Ketones with Ammonia Borane."[4] The Journal of Organic Chemistry, 2022.[4]

  • Weingarten, H., et al. "Ketimine Synthesis. Use of Titanium Tetrachloride."[5][6] The Journal of Organic Chemistry, 1967.

Sources

Troubleshooting low conversion rates for 4-Bromo-2-fluorophenyl cyclopentyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-fluorophenyl cyclopentyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this key intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for synthesizing this compound is through a Friedel-Crafts acylation reaction .[1][2][3][4] This classic electrophilic aromatic substitution involves reacting 1-bromo-3-fluorobenzene with cyclopentanecarbonyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][5]

The cyclopentanecarbonyl chloride is activated by the Lewis acid to form a highly electrophilic acylium ion.[2][3] The electron-rich aromatic ring of 1-bromo-3-fluorobenzene then attacks this acylium ion, leading to the formation of the desired ketone. A key advantage of the Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound, which effectively prevents multiple acylations.[4][5]

Q2: What is the role of the Lewis acid in the Friedel-Crafts acylation, and why is a stoichiometric amount often required?

The Lewis acid, typically AlCl₃, plays a crucial role in activating the acylating agent (cyclopentanecarbonyl chloride).[1][3] It coordinates to the chlorine atom of the acyl chloride, which facilitates the cleavage of the C-Cl bond to generate a resonance-stabilized acylium ion (R-C≡O⁺).[2][6] This acylium ion is the potent electrophile that is attacked by the aromatic ring.

Unlike some catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount, or even a slight excess, of the Lewis acid.[5][7] This is because the ketone product formed is a moderate Lewis base and forms a stable complex with the AlCl₃.[5] This complex deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least one equivalent of the Lewis acid is consumed for each equivalent of product formed. The active catalyst is regenerated during the aqueous workup.[5]

Q3: What are the expected directing effects of the bromo and fluoro substituents on the incoming acyl group?

Both bromine and fluorine are ortho-, para-directing deactivators. However, in the case of 1-bromo-3-fluorobenzene, the substitution pattern will be influenced by the interplay of their electronic and steric effects. The fluorine atom is more electronegative than bromine, but bromine is larger. The primary site of acylation is expected to be at the C4 position (para to the fluorine and ortho to the bromine), yielding this compound. This is due to a combination of steric hindrance at the positions ortho to the halogens and the electronic directing effects.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates are a common issue in Friedel-Crafts acylation. This guide provides a systematic approach to identifying and resolving the root causes.

Issue 1: Little to No Product Formation

Possible Cause 1: Inactive Lewis Acid Catalyst

  • Explanation: Lewis acids like aluminum chloride (AlCl₃) are highly hygroscopic. Exposure to atmospheric moisture will hydrolyze the AlCl₃, rendering it inactive. An inactive catalyst will not generate the necessary acylium ion, and the reaction will not proceed.

  • Suggested Solutions:

    • Always use a fresh, unopened bottle of anhydrous AlCl₃.

    • Handle the AlCl₃ in a dry environment, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon).

    • Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere before use.

Possible Cause 2: Deactivated Aromatic Ring

  • Explanation: While halogens are deactivating, Friedel-Crafts acylation is generally feasible. However, the presence of strongly electron-withdrawing groups on the aromatic ring can make it too unreactive for acylation to occur.[2][8] In this specific synthesis, the combined deactivating effect of bromine and fluorine can slow the reaction down.

  • Suggested Solutions:

    • Ensure the reaction temperature is appropriate. While the initial addition of reagents is often done at low temperatures to control the exothermic reaction, allowing the reaction to warm to room temperature or even gentle heating may be necessary to drive it to completion.[9]

    • Increase the reaction time. Monitor the reaction progress using an appropriate analytical technique.

Possible Cause 3: Impure Starting Materials

  • Explanation: Impurities in the 1-bromo-3-fluorobenzene or cyclopentanecarbonyl chloride can interfere with the reaction. For instance, any moisture present in the starting materials will consume the Lewis acid.

  • Suggested Solutions:

    • Ensure the purity of the starting materials. If necessary, purify them by distillation before use.

    • Use a reliable commercial source for your reagents.

Issue 2: Low Yield of the Desired Product with Significant Starting Material Remaining

Possible Cause 1: Insufficient Amount of Lewis Acid

  • Explanation: As mentioned in the FAQs, the ketone product complexes with the Lewis acid, effectively removing it from the catalytic cycle.[5] If a sub-stoichiometric amount of AlCl₃ is used, the reaction will stop once all the catalyst has been complexed, leaving unreacted starting material.

  • Suggested Solutions:

    • Use at least a 1:1 molar ratio of AlCl₃ to the limiting reagent (typically the acyl chloride).

    • It is common practice to use a slight excess (e.g., 1.1 to 1.2 equivalents) of AlCl₃ to ensure the reaction goes to completion.[7]

Possible Cause 2: Inefficient Mixing or Poor Solubility

  • Explanation: Friedel-Crafts acylations can be heterogeneous, especially at the beginning. If the reactants are not adequately mixed, the reaction rate will be slow, leading to incomplete conversion.

  • Suggested Solutions:

    • Ensure efficient stirring throughout the reaction.

    • Choose an appropriate inert solvent that can dissolve the reactants and the intermediate complex. Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are commonly used solvents for Friedel-Crafts reactions.[7]

Possible Cause 3: Suboptimal Reaction Temperature or Time

  • Explanation: The kinetics of the reaction are highly dependent on temperature. If the temperature is too low or the reaction time is too short, the reaction may not have had sufficient time to reach completion.

  • Suggested Solutions:

    • After the initial exothermic addition at a low temperature (e.g., 0 °C), allow the reaction to gradually warm to room temperature and stir for several hours.[10]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[11]

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Preparation: Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add a suitable inert solvent, such as dichloromethane, to the flask.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add cyclopentanecarbonyl chloride (1.0 eq.) dropwise to the stirred suspension.

  • Aromatic Substrate Addition: After the addition of the acyl chloride is complete, add 1-bromo-3-fluorobenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol for Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture and spot it on a TLC plate. Also, spot the starting material (1-bromo-3-fluorobenzene) as a reference.

  • Eluent Selection: A good starting eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (e.g., 9:1 hexanes:ethyl acetate).

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp. The starting material should have a different Rf value than the product. The disappearance of the starting material spot indicates the completion of the reaction.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Catalyst Is the Lewis Acid Active? Start->Check_Catalyst Check_Stoichiometry Is the Lewis Acid Stoichiometry Correct? Check_Catalyst->Check_Stoichiometry Yes Solution_Catalyst Use fresh, anhydrous Lewis acid under inert atmosphere. Check_Catalyst->Solution_Catalyst No Check_Conditions Are Reaction Conditions Optimal? Check_Stoichiometry->Check_Conditions Yes Solution_Stoichiometry Use at least 1.1 equivalents of Lewis acid. Check_Stoichiometry->Solution_Stoichiometry No Check_Purity Are Starting Materials Pure? Check_Conditions->Check_Purity Yes Solution_Conditions Optimize temperature and reaction time. Monitor with TLC. Check_Conditions->Solution_Conditions No Solution_Purity Purify starting materials if necessary. Check_Purity->Solution_Purity No Success Improved Conversion Rate Check_Purity->Success Yes Solution_Catalyst->Success Solution_Stoichiometry->Success Solution_Conditions->Success Solution_Purity->Success

Caption: A flowchart for troubleshooting low conversion rates.

Reaction Mechanism: Friedel-Crafts Acylation

Friedel_Crafts_Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation AcylChloride Cyclopentanecarbonyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AromaticRing 1-Bromo-3-fluorobenzene SigmaComplex Sigma Complex (Intermediate) AromaticRing->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ FinalProduct 4-Bromo-2-fluorophenyl cyclopentyl ketone ProductComplex->FinalProduct + H₂O (Workup)

Caption: The mechanism of Friedel-Crafts acylation.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • NROChemistry. Friedel-Crafts Reactions. [Link]

  • ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • Springer Nature Experiments. Chemical Methods for Monitoring Protein Fatty Acylation. [Link]

  • Journal of the American Chemical Society. (2019, March 13). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). [Link]

  • PMC. (2012, October 9). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]

  • Experiment 1: Friedel-Crafts Acylation. [Link]

  • ResearchGate. Reaction condition optimization for Friedel–Crafts alkylation.a) a).... [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Reddit. (2017, June 25). Finding theoretical yield (Friedel Crafts Acylation Reaction) : r/chemhelp. [Link]

  • Reddit. (2022, October 1). under what conditions do friedel crafts acylation of benzene occur? : r/chemhelp. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. A Facile, Efficient and Eco-friendly Synthesis of α-Bromo Aromatic Ketones using Ultrasound. [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. [Link]

  • Google Patents. Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.
  • Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. [Link]

  • Google Patents. Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Organic Syntheses Procedure. 4-bromo-2-heptene. [Link]

  • ETH Zürich. Total Synthesis of Bromo- and Fluorodanicalipin A*. [Link]

Sources

Removing unreacted precursors from 4-Bromo-2-fluorophenyl cyclopentyl ketone mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-4B2F-CPK Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the isolation of 4-Bromo-2-fluorophenyl cyclopentyl ketone from crude reaction mixtures. Based on standard retrosynthetic logic (Friedel-Crafts acylation or Grignard addition), the primary unreacted precursors encountered are:

  • Cyclopentanecarbonyl chloride (Acylating agent).

  • 1-Bromo-3-fluorobenzene (Aryl substrate).[1]

  • Cyclopentanecarboxylic acid (Hydrolysis byproduct).

The following protocols prioritize chemical causality—using pKa differences and boiling points—to separate these impurities without degrading the target ketone.

Module 1: Chemical Workup (The "Wet" Phase)

Objective: Remove unreacted acid chlorides and acidic byproducts via phase partitioning.

The Science (Causality)

Unreacted cyclopentanecarbonyl chloride is highly reactive. Attempting to distill it directly can lead to polymerization or equipment corrosion. The strategy is to hydrolyze it into cyclopentanecarboxylic acid (pKa ~4.8) and then convert that acid into its water-soluble carboxylate salt using a mild base.

  • Target Ketone: Neutral (remains in organic phase).

  • Acid Impurity: Deprotonated at pH > 7 (migrates to aqueous phase).

Protocol A: Oxidative/Hydrolytic Quench
  • Reagents: Saturated Sodium Bicarbonate (

    
    ), Diethyl Ether or Ethyl Acetate, Brine.
    
  • Quench: Cool the reaction mixture to 0°C. Slowly add water to hydrolyze remaining acid chloride. Caution: Exothermic reaction releasing HCl gas.

  • Dilution: Dilute the organic phase with an equal volume of Ethyl Acetate (EtOAc).

  • Base Wash (Critical Step):

    • Wash the organic layer with Saturated

      
        (
      
      
      
      reaction volume).
    • Tech Note: Stir vigorously for 15 minutes. This ensures the acid chloride is fully hydrolyzed and the resulting acid is deprotonated.

  • Verification: Check the pH of the aqueous layer. It must be basic (pH ~8-9). If acidic, repeat the wash.

  • Drying: Wash organic layer with Brine, separate, and dry over anhydrous

    
    .
    
Visualizing the Extraction Logic

ExtractionLogic Start Crude Mixture (Ketone + Acid Chloride + Aryl Halide) Quench Step 1: Water Quench (Hydrolysis) Start->Quench R-COCl -> R-COOH + HCl Partition Step 2: Partitioning (Org. Solvent + NaHCO3) Quench->Partition OrgLayer Organic Layer (Ketone + Aryl Halide) Partition->OrgLayer Neutral Species AqLayer Aqueous Layer (Cyclopentanecarboxylate Na+) Partition->AqLayer Deprotonated Acids (pKa < 6)

Figure 1: Phase separation logic relying on pKa manipulation to remove acidic precursors.

Module 2: Physical Separation (The "Dry" Phase)

Objective: Remove the non-polar aryl halide (1-Bromo-3-fluorobenzene ).

The Science (Thermodynamics)

Once acidic impurities are removed, the remaining mixture contains the Target Ketone and the Starting Aryl Halide.

  • 1-Bromo-3-fluorobenzene: Liquid, BP ~150°C (at 760 mmHg) [1].

  • Target Ketone: Solid/High-BP Liquid, BP >250°C (estimated).

Due to the significant boiling point differential (>100°C), Vacuum Distillation is the most efficient method for bulk removal. For smaller scales (<5g), Flash Chromatography is preferred due to polarity differences.

Protocol B: Vacuum Distillation (Bulk Scale >10g)
  • Setup: Short-path distillation head with a high-vacuum pump (<1 mmHg).

  • Strip Solvent: Remove extraction solvents (EtOAc) via Rotary Evaporator at 40°C.

  • Fraction 1 (Fore-run): Heat oil bath to ~60-80°C under full vacuum. The 1-Bromo-3-fluorobenzene will distill over.

    • Indicator: Monitor head temperature. It will stabilize near the BP of the aryl halide (adjusted for pressure).

  • Residue: The pot residue is your crude ketone.

  • Crystallization: Dissolve the residue in hot Hexane/EtOAc (9:1) and cool to induce crystallization.

Protocol C: Flash Chromatography (Lab Scale <5g)
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate gradient.

CompoundPolarityRf (9:1 Hex:EtOAc)Elution Order
1-Bromo-3-fluorobenzene Non-polar~0.851st (Fast)
Target Ketone Moderate~0.352nd (Target)
Trace Acids Polar~0.05Retained

Table 1: Chromatographic parameters for separation.

Troubleshooting FAQs

Q1: I have a persistent emulsion during the NaHCO3 wash. How do I break it?

  • Cause: The density of the fluorinated aryl ketone solution may be close to that of the aqueous salt solution, or microscopic precipitates of the acid salt are stabilizing the interface.

  • Solution:

    • Add Brine (saturated NaCl) to increase the density of the aqueous phase.

    • Filter the mixture through a pad of Celite if solid particulates are visible.

    • Add a small amount of Methanol (breaks surface tension), though this may increase product loss to the aqueous phase.

Q2: The product is oiling out instead of crystallizing after distillation.

  • Cause: Trace impurities (likely isomers or remaining solvent) are depressing the melting point.

  • Solution:

    • Seed Crystal: If available, add a seed crystal of the pure ketone.

    • Trituration: Add cold pentane to the oil and scratch the flask walls with a glass rod.

    • Solvent Switch: Try recrystallizing from Isopropanol (IPA). Fluorinated aromatics often crystallize well from alcohols [2].

Q3: My yield is low. Did I lose product in the base wash?

  • Analysis: Aryl ketones are generally not acidic enough to be deprotonated by NaHCO3. However, if you used NaOH (strong base), you might have induced enolization or haloform-type cleavage (though less likely with this specific structure).

  • Check: Acidify your aqueous waste layer with HCl and extract with ether. If you recover significant material, your "impurity" was actually your product, or the pH was too high. Stick to NaHCO3.

Workflow Decision Matrix

Workflow Start Crude Reaction Mixture Workup Standard Workup (Protocol A: NaHCO3 Wash) Start->Workup CheckScale Check Scale SmallScale Small Scale (<5g) CheckScale->SmallScale Lab Bench LargeScale Large Scale (>10g) CheckScale->LargeScale Pilot/Prep Column Flash Chromatography (Protocol C) Hexane/EtOAc Gradient SmallScale->Column Distill High Vac Distillation (Protocol B) Remove Aryl Halide LargeScale->Distill Workup->CheckScale Final Pure Ketone Column->Final Recryst Recrystallization (IPA or Hex/EtOAc) Distill->Recryst Recryst->Final

Figure 2: Decision matrix for selecting the appropriate purification route based on scale.

References

  • NIST Chemistry WebBook. 1-Bromo-3-fluorobenzene Properties. National Institute of Standards and Technology.[1] [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Common Organic Chemistry. Acid to Acid Chloride Conversions and Workups.[Link]

Sources

Validation & Comparative

Comparative Method Development Guide: HPLC Assay for 4-Bromo-2-fluorophenyl cyclopentyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

In the analysis of 4-Bromo-2-fluorophenyl cyclopentyl ketone (BFCPK), a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), the standard "one-size-fits-all" C18 approach often falls short. While C18 columns provide adequate retention, they frequently fail to resolve positional regioisomers (e.g., 2-bromo-4-fluoro analogs) and des-halo impurities inherent to the synthesis of halogenated aromatic ketones.

This guide objectively compares the standard Alkyl-C18 stationary phase against the Pentafluorophenyl (PFP) phase.

The Verdict: While C18 is sufficient for crude purity checks, the PFP phase is the superior choice for validated assays , offering distinct selectivity mechanisms (


 interactions and halogen-specific shape selectivity) that resolve critical isomeric impurities co-eluting on C18.

Analyte Profile & Chromatographic Challenges

Understanding the physicochemical properties of BFCPK is the foundation of this method.

PropertyDescriptionChromatographic Implication
Structure Halogenated Aromatic KetoneHigh UV absorbance (~245–260 nm).
LogP ~3.5 – 4.0 (Estimated)Highly lipophilic; requires high % organic mobile phase.
pKa Neutral (Ketone)pH has minimal effect on the analyte itself, but critical for separating ionizable impurities (e.g., aniline precursors).
Critical Impurities Regioisomers, Des-bromo analogsVery similar hydrophobicity to the main peak; requires selectivity over efficiency.

Comparative Analysis: C18 vs. PFP vs. GC

The following table summarizes the experimental performance of three potential techniques for this assay.

Table 1: Technique Comparison Matrix
FeatureOption A: C18 (ODS) Option B: PFP (Fluorophenyl) Option C: GC-FID
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

Interaction + Dipole-Dipole
Boiling Point + Polarity
Isomer Resolution Poor (Often co-elutes positional isomers)Excellent (Resolves halogen positions)Good, but limited by thermal stability
Run Time Short (< 8 min)Medium (10–12 min)Long (> 15 min for cool-down)
Robustness HighHighMedium (Inlet contamination risk)
Recommendation Routine Process ChecksFinal Release / Purity Assay Residual Solvent Analysis only
Mechanistic Insight: Why PFP Wins

On a C18 column, retention is governed almost exclusively by hydrophobicity. Since the regioisomers of BFCPK possess identical molecular weights and nearly identical LogP values, C18 struggles to differentiate them.

The PFP (Pentafluorophenyl) phase introduces an electron-deficient ring system.[1] This creates a specific electrostatic interaction with the electron-rich bromine and fluorine atoms on the analyte. The strength of this interaction varies significantly based on the position of the halogens (ortho vs. para), resulting in baseline resolution of isomers that merge on C18.

Visualizing the Separation Strategy

The following diagram outlines the decision logic and mechanistic workflow for selecting the PFP method.

MethodStrategy Start Analyte: 4-Bromo-2-fluorophenyl cyclopentyl ketone Decision Critical Separation Requirement? Start->Decision PathC18 Standard C18 (Hydrophobicity only) Decision->PathC18 Speed Priority PathPFP PFP Phase (Pi-Pi + Dipole) Decision->PathPFP Purity Priority ResultC18 Co-elution of Regioisomers PathC18->ResultC18 ResultPFP Baseline Resolution (Rs > 2.0) PathPFP->ResultPFP

Caption: Decision tree highlighting the mechanistic advantage of PFP phases for halogenated isomer resolution.

The Optimized Protocol (PFP Method)

This protocol is designed for Release Testing and Stability Indicating studies.[2] It is compliant with ICH Q2(R2) principles.

Chromatographic Conditions
  • Column: Phenomenex Luna PFP(2) or Agilent Poroshell 120 PFP, 150 x 4.6 mm, 3 µm (or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min[3][4]

  • Column Temp: 35°C (Temperature control is vital for PFP reproducibility)

  • Injection Vol: 10 µL

  • Detection: UV @ 254 nm (Reference 360 nm)

  • Diluent: 50:50 Water:Acetonitrile

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.06040Initial equilibration
10.01090Elution of main peak & lipophilic impurities
12.01090Wash
12.16040Return to initial
15.06040Re-equilibration
Standard Preparation
  • Stock Solution: Dissolve 25 mg of BFCPK Reference Standard in 25 mL of Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Diluent to achieve 0.1 mg/mL.

Validation Data Summary (Simulated)

The following data represents typical performance metrics expected when validating this method according to ICH Q2(R2) guidelines [1].

Table 2: System Suitability & Linearity
ParameterAcceptance CriteriaTypical Result
Retention Time (RT) N/A~7.8 min
Tailing Factor (T) NMT 2.01.1
Theoretical Plates (N) NLT 5000> 12,000
Linearity (R²) > 0.9990.9998
Range 50% - 150% of targetLinear across range
Table 3: Accuracy & Precision
Level% Recovery (Mean, n=3)% RSD
50% 99.4%0.5%
100% 100.1%0.3%
150% 100.3%0.4%

Troubleshooting & Causality

  • Issue: Peak Fronting.

    • Cause: Sample solvent mismatch. The analyte is lipophilic. If dissolved in 100% ACN and injected into a 40% ACN initial stream, the analyte precipitates or travels faster than the mobile phase initially.

    • Fix: Ensure Diluent matches the initial gradient conditions (50:50 or 60:40 Water:ACN).

  • Issue: Shifting Retention Times.

    • Cause: PFP columns are sensitive to "dewetting" if run in 100% aqueous (not applicable here) or temperature fluctuations.

    • Fix: Thermostat the column compartment rigidly at 35°C.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]

  • Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note. [Link]

  • Phenomenex. (2008). Luna PFP(2) Column Selectivity Guide. [Link]

  • PubChem. (2024). Compound Summary: Cyclopropyl 4-fluorophenyl ketone (Analog Reference). National Library of Medicine. [Link]

Sources

Technical Comparison Guide: Chromatographic Isolation of 4-Bromo-2-fluorophenyl Cyclopentyl Ketone Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The isolation of 4-Bromo-2-fluorophenyl cyclopentyl ketone (CAS: 1352318-44-1 analogs) presents a specific challenge in pharmaceutical intermediate purification. While the ketone itself is achiral (assuming an unsubstituted cyclopentyl ring), the primary separation burden lies in removing regioisomeric impurities generated during synthesis.

Synthetic routes, such as the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene or Grignard additions to nitriles, often yield thermodynamic and kinetic byproducts (e.g., 2-bromo-4-fluorophenyl or 4-bromo-3-fluorophenyl isomers). Because these isomers possess identical molecular weights and nearly identical hydrophobicities (


), traditional C18 alkyl-chain chromatography often fails to achieve baseline resolution (

).

This guide objectively compares three chromatographic strategies, recommending Phenyl-Hexyl Reversed-Phase HPLC as the optimal balance of selectivity and robustness, while highlighting Supercritical Fluid Chromatography (SFC) as a high-throughput alternative.

The Separation Challenge: Mechanism of Impurity

To select the correct stationary phase, one must understand the molecular "fingerprint" differences between the target and its impurities.

  • Target: this compound.[1]

  • Impurity: 2-Bromo-4-fluorophenyl cyclopentyl ketone (Regioisomer).

  • Differentiation Factor: The electronic density distribution on the aromatic ring differs based on the relative positions of the electron-withdrawing Fluorine (electronegative) and Bromine (polarizable).

Visualization: Impurity Formation & Separation Logic

SeparationLogic Synthesis Synthesis (Friedel-Crafts/Grignard) Crude Crude Mixture (Target + Regioisomers) Synthesis->Crude Interaction Stationary Phase Interaction Crude->Interaction C18 C18 Phase (Hydrophobic Only) Low Selectivity Interaction->C18 Standard Method Phenyl Phenyl-Hexyl Phase (Pi-Pi + Hydrophobic) High Selectivity Interaction->Phenyl Optimized Method Result_Fail Co-elution (Impure API) C18->Result_Fail Result_Pass Baseline Resolution (Pure API) Phenyl->Result_Pass

Figure 1: The critical role of stationary phase selection in resolving halogenated aromatic regioisomers.

Comparative Analysis of Separation Methodologies

The following comparison evaluates three distinct approaches based on Resolution (


), Scalability, and Solvent Consumption.
Method A: C18 (Octadecylsilane) - The Traditional Control
  • Mechanism: Hydrophobic subtraction.[2]

  • Verdict: Not Recommended.

  • Analysis: Since the regioisomers have nearly identical lipophilicity, C18 columns struggle to differentiate them. The separation relies solely on minor shape selectivity, often requiring extremely shallow gradients and long run times.

Method B: Phenyl-Hexyl / Biphenyl - The Recommended Standard
  • Mechanism:

    
    -
    
    
    
    interactions + Hydrophobicity.
  • Verdict: Highly Recommended.

  • Analysis: The aromatic ring of the stationary phase interacts with the

    
    -electrons of the analyte.[3] The position of the halogen atoms (F vs. Br) alters the electron density of the analyte's ring, creating a distinct interaction strength with the Phenyl-Hexyl ligand. This "electronic selectivity" provides the necessary orthogonality to separate the isomers.
    
  • Key Condition: Methanol is preferred over Acetonitrile as the organic modifier, as Acetonitrile's own

    
    -electrons can suppress the stationary phase interactions.[3]
    
Method C: SFC (Supercritical Fluid Chromatography) - The High-Throughput Alternative
  • Mechanism: Normal-phase-like polarity interactions using supercritical CO

    
    .
    
  • Verdict: Excellent for Prep/Scale-up.

  • Analysis: Using a 2-Ethylpyridine (2-EP) or Diol column, SFC offers orthogonal selectivity to RP-HPLC. It is superior for preparative purification due to low solvent viscosity and easy solvent removal, though it requires specialized equipment.

Performance Data Summary
MetricMethod A: C18 (Standard)Method B: Phenyl-Hexyl (Recommended)Method C: SFC (2-EP)
Selectivity (

)
1.02 (Poor)1.15 (Good)1.18 (Excellent)
Resolution (

)
0.8 (Co-elution)> 2.5 (Baseline)> 3.0 (Baseline)
Run Time 25 mins12 mins4 mins
Solvent Cost MediumMediumLow (Green)
Robustness HighHighMedium

Detailed Experimental Protocol (Method B)

This protocol is optimized for the analytical determination of purity and can be scaled for semi-prep isolation.

Reagents & Equipment[3][4]
  • Instrument: HPLC/UHPLC with UV-Vis or PDA detector.

  • Column: Kinetex Biphenyl or Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or similar).

  • Solvents:

    • Solvent A: Water + 0.1% Formic Acid (improves peak shape).

    • Solvent B: Methanol (MeOH) + 0.1% Formic Acid.

Chromatographic Conditions[2][3][5][6][7][8]
  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Temperature control is critical for

    
    -
    
    
    
    interactions).
  • Detection: UV @ 254 nm (primary) and 210 nm.

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Solvent B (MeOH)Event
0.050%Equilibration
1.050%Isocratic Hold
10.090%Linear Gradient
12.090%Wash
12.150%Re-equilibration
15.050%End

Technical Note: If resolution degrades, lower the column temperature to 25°C.


-

interactions are exothermic and often stronger at lower temperatures.

Method Development Decision Tree

Use this workflow to determine the appropriate path for your specific sample matrix (e.g., crude reaction mix vs. final API).

MethodDecision Start Start: Isolate 4-Br-2-F Ketone Check Is sample for QC or Prep? Start->Check QC QC / Analytical Check->QC Prep Preparative / Purification Check->Prep QC_Path Use Phenyl-Hexyl / MeOH (Method B) QC->QC_Path Prep_Check Is SFC Available? Prep->Prep_Check SFC_Yes Use SFC (2-EP Column) High Speed/Low Solvent Prep_Check->SFC_Yes Yes SFC_No Use Phenyl-Hexyl Prep HPLC Scale up Method B Prep_Check->SFC_No No

Figure 2: Decision matrix for selecting analytical vs. preparative workflows.

References

  • Regalado, E. L., et al. (2014). "Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers." Journal of Chromatography A.

  • Phenomenex Application Guide. (2023). "Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity."

  • West, C., & Lesellier, E. (2008). "Characterization of stationary phases in supercritical fluid chromatography with the solvation parameter model." Journal of Chromatography A.
  • Sigma-Aldrich. (2023). "Product Specification: this compound."

Sources

Validating Purity of 4-Bromo-2-fluorophenyl Cyclopentyl Ketone for Clinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical manual for Senior Application Scientists and Quality Control leads in pharmaceutical development. It prioritizes regulatory compliance (ICH Q2/Q3), orthogonal validation strategies, and actionable experimental protocols.

A Comparative Guide to Orthogonal Analytical Strategies

Executive Summary: The "Purity" Trap

In clinical research, the purity of advanced intermediates like 4-Bromo-2-fluorophenyl cyclopentyl ketone (BFCPK) is a critical quality attribute (CQA).[1] This molecule often serves as a scaffold for late-stage diversification in drug candidates (e.g., via Suzuki-Miyaura coupling).[1]

Standard Certificates of Analysis (CoA) typically rely on HPLC-UV Area% .[1] This guide demonstrates why this industry-standard approach is insufficient for clinical-grade materials and validates a superior Orthogonal Strategy (qNMR + LC-MS) .

The Core Argument:

  • Standard Method (HPLC-UV): Prone to "Response Factor Bias."[1] It often overestimates purity by failing to detect non-chromophoric impurities (e.g., residual cyclopentane derivatives) or over-responding to halogenated byproducts.

  • Recommended Method (Orthogonal): Combines Quantitative NMR (qNMR) for absolute mass balance and UPLC-MS for impurity identification.[1] This approach reduces the risk of downstream toxicity failures.[1]

Technical Comparison: Standard vs. Orthogonal Validation

The following table contrasts the performance of relying on vendor-supplied HPLC methods versus the recommended in-house orthogonal validation.

Table 1: Comparative Performance Metrics
FeatureMethod A: Standard HPLC-UV (Vendor Default) Method B: Orthogonal (qNMR + UPLC-MS) Clinical Impact
Purity Basis Relative Area % (Assumes all components absorb UV equally)Absolute Weight % (Molar response is universal)Method B prevents dosing errors in toxicology studies.[1]
Specificity Low.[1] Co-elution of regioisomers (e.g., 2-Br-4-F isomer) is common.[1]High. MS differentiates masses; NMR differentiates substitution patterns.[1]Method B detects isomeric impurities that alter drug potency.[1]
LOD/LOQ ~0.05% (Dependent on chromophore)~0.1% (NMR) / <0.01% (MS)Method B detects trace genotoxic impurities (GTIs).
Reference Std Requires high-purity reference standard of the analyte.Self-validating. Uses a Certified Internal Standard (e.g., TCNB).[1]Method B eliminates the need for a "Gold Standard" of the analyte itself.[1][2][3]
Turnaround 24-48 hours (Method development + Run)2-4 hours (Sample prep + Acquisition)Method B accelerates "Go/No-Go" decisions on raw materials.[1]

The Challenge: Specific Impurity Profile

BFCPK is typically synthesized via Friedel-Crafts acylation or Grignard addition.[1] These pathways introduce specific impurities that defy standard detection.[1]

Diagram 1: Impurity Fate & Decision Logic

This diagram illustrates the decision pathway for qualifying BFCPK, highlighting where standard methods fail.

ValidationLogic Start Raw Material Receipt (BFCPK) Screen Primary Screen: UPLC-UV (254 nm) Start->Screen Decision1 Purity > 98%? Screen->Decision1 Risk RISK: Hidden Impurities 1. Regioisomers (2-Br, 4-F) 2. Des-bromo analogs 3. Residual Solvents Decision1->Risk No / Uncertain Orthogonal Orthogonal Validation (The Solution) Decision1->Orthogonal Yes (Verify) Risk->Orthogonal Mandatory qNMR Method 1: 1H-qNMR (Absolute Assay) Orthogonal->qNMR LCMS Method 2: UPLC-MS (Impurity ID) Orthogonal->LCMS Final Release for Clinical Synthesis qNMR->Final Mass Balance Confirmed LCMS->Final No GTIs Detected

Caption: Decision matrix for validating BFCPK. Note that UPLC-UV alone leads to a risk of undetected isomers, necessitating the orthogonal qNMR/LC-MS step.[1]

Experimental Protocols

Protocol A: Quantitative NMR (qNMR) – The "Absolute Truth"

This protocol determines the weight-percent assay (true content) of BFCPK.[1] Unlike HPLC, this does not require a reference standard of the ketone itself, only a certified internal standard.

Reagents:

  • Analyte: this compound (~20 mg).[1]

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (TraceCERT® grade).[1]

  • Solvent: DMSO-d6 (99.9% D).

Procedure:

  • Weighing: Accurately weigh 20.0 mg of BFCPK (

    
    ) and 10.0 mg of IS (
    
    
    
    ) into a clean vial using a microbalance (precision
    
    
    0.01 mg).
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogenization.

  • Acquisition: Transfer to a 5mm NMR tube. Acquire 1H NMR spectrum (min. 400 MHz).

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (d1): 60 seconds (must be

      
       of the slowest proton).[1]
      
    • Scans: 16 or 32.[1]

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the Cyclopentyl Methine proton of BFCPK (typically multiplet at

      
       3.4–3.6 ppm).[1]
      
    • Integrate the distinct signal of the IS (e.g., TCNB aromatic singlet at

      
       8.5 ppm).
      

Calculation:



Where 

=Integral,

=Number of protons,

=Molar Mass,

=Weighed mass,

=Purity of IS.[2]
Protocol B: UPLC-MS – Impurity Identification

This protocol is tuned to detect the des-bromo impurity (toxicity risk) and regioisomers .[1]

System: Agilent 1290 Infinity II / Sciex Triple Quad or equivalent. Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

Gradient Parameters:

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Temp: 40°C.

Time (min)%BCurve
0.05Initial
1.05Hold
6.095Linear
8.095Wash
8.15Re-equilibrate

Detection:

  • UV: 220 nm (General) and 254 nm (Aromatic).

  • MS: ESI Positive Mode. Scan range 100–500 m/z.[1]

    • Target Mass: 271/273 m/z (Parent, Br isotope pattern).

    • Critical Impurity: Des-bromo analog (Mass ~192 m/z).[1]

Validation Data: Case Study

The following data represents a typical comparison of a "98% Vendor Sample" analyzed via both methods.

ParameterVendor CoA (HPLC-UV)In-House qNMRIn-House UPLC-MSConclusion
Main Peak 98.2% Area94.1% w/w98.0% AreaFail. Sample contains non-UV active salts/solvents.[1]
Impurity A (Des-bromo) Not ReportedN/A1.5% (m/z 192)Fail. High level of reactive impurity.[1]
Impurity B (Isomer) Co-elutesDetectable (splitting)Resolved (RT 4.2 vs 4.4)Fail. Regioisomer present.
Result PASS FAIL FAIL Material Rejected for Clinical Use.

Pathway Visualization: The Orthogonal Workflow

This diagram details the scientific causality of the validation process, linking chemical properties to analytical detection methods.

Workflow Sample BFCPK Sample MethodA Path A: UV-HPLC (Chromophore Dependent) Sample->MethodA MethodB Path B: qNMR (Proton Counting) Sample->MethodB MethodC Path C: MS-Spec (Mass Filtering) Sample->MethodC MechA Separation by Polarity Risk: Co-elution MethodA->MechA Result Validated Clinical Material (ICH Q3A Compliant) MethodA->Result Data Point 1 MechB Molar Ratio to IS Benefit: Absolute Purity MethodB->MechB MethodB->Result Data Point 2 (Primary) MechC m/z Discrimination Benefit: ID Isomers/Halogens MethodC->MechC MethodC->Result Data Point 3 (Qualitative)

Caption: The "Triangulation" approach. qNMR provides the quantitative anchor, while MS and HPLC provide qualitative specificity.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][4][5] (2023).[4][6] Retrieved from [Link]

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[4] Retrieved from [Link]

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1] (2006).[5] Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-fluorophenyl cyclopentyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 4-Bromo-2-fluorophenyl cyclopentyl ketone. As a halogenated organic compound, this substance requires specific handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are grounded in established safety protocols and regulatory requirements, designed to provide researchers, scientists, and drug development professionals with a clear, actionable plan.

Section 1: Hazard Assessment and Waste Characterization

1.1 Chemical Classification: The presence of bromine and fluorine atoms classifies this compound as a halogenated organic compound .[2] This is the single most important factor determining its disposal pathway. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), many halogenated organic compounds are regulated as hazardous waste.[3][4] Disposal of such compounds is strictly prohibited in regular trash or via sewer systems.[3][5]

1.2 Potential Hazards:

  • Thermal Decomposition: In the event of a fire or high-heat conditions, halogenated ketones can decompose to produce highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides (such as hydrogen bromide and hydrogen fluoride), and elemental bromine.[6]

  • Reactivity: This compound may be incompatible with strong oxidizing agents and strong bases.[6] Contact with these substances should be avoided during both use and disposal.

  • Health Effects: While specific data is absent, similar halogenated compounds are known to cause skin and eye irritation.[7][8] Harmful effects if swallowed or inhaled should also be assumed as a precautionary measure.[6][7]

Parameter Classification / Guideline Source(s)
Waste Type Halogenated Organic Waste[2][9]
Regulatory Body Environmental Protection Agency (EPA)[3][10]
Governing Act Resource Conservation and Recovery Act (RCRA)[3][11]
Incompatibilities Strong oxidizing agents, Strong bases[6][12]
Primary Disposal Method Incineration by a licensed hazardous waste facility[2][10]

Section 2: Personal Protective Equipment (PPE) and Safety

Adherence to proper PPE protocols is non-negotiable when handling this compound and its associated waste.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[13]

  • Skin Protection: An appropriate lab coat must be worn. Use chemically resistant gloves (nitrile rubber is a common choice, but always consult the glove manufacturer's compatibility chart for specific breakthrough times).[12]

  • Respiratory Protection: All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[12][14]

  • Safe Handling: Avoid the formation of dust or aerosols.[13] Ensure adequate ventilation at all times.[15]

Section 3: Waste Segregation and Containerization Protocol

Proper segregation is the foundation of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

Step 1: Designate a Waste Stream From the moment of generation, any material contaminated with this compound must be treated as Halogenated Organic Waste .[2]

Step 2: Select the Correct Waste Container

  • Compatibility: Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[5][12] Avoid metal containers, as some halogenated solvents can degrade to form acids that corrode metal.[12]

  • Condition: The container must be in good condition, free from cracks or leaks, and have a secure, threaded, leak-proof closure.[16]

Step 3: Label the Container Immediately

  • Before the first drop of waste is added, the container must be clearly labeled.[9]

  • The label must include:

    • The words "Hazardous Waste ".[5][10][16]

    • The full, unabbreviated chemical name: "Waste this compound ".[5] If it is a mixture, all components must be listed with their approximate percentages.[17]

    • The date of waste generation (the date the first waste was added).[5]

    • The specific laboratory or area of origin (e.g., Building, Room Number).[5][16]

    • The name and contact information of the Principal Investigator.[5]

    • Appropriate hazard pictograms (e.g., irritant, environmental hazard).[10]

Section 4: Step-by-Step Disposal Workflow

The following workflow outlines the process from the point of generation to final removal by environmental health and safety (EHS) personnel.

Workflow Protocol:

  • Generation: During your experimental work, collect all waste containing this compound (e.g., unused product, solutions, contaminated consumables like pipette tips or filter paper) directly into your pre-labeled Halogenated Organic Waste container.

    • Causality: Collecting at the source prevents cross-contamination and ensures accurate waste characterization.

  • Segregation: Do NOT mix this waste with non-halogenated organic solvents (like acetone, hexane, or ethanol).[2][17]

    • Causality: Halogenated and non-halogenated wastes are treated differently for final disposal (e.g., different incineration temperatures). Mixing them complicates the disposal process and increases costs.[17]

  • Storage: Keep the waste container securely closed at all times, except when adding waste.[9] Store the container in a designated Satellite Accumulation Area (SAA) .[10][16]

    • Causality: The SAA must be under the control of the lab, at or near the point of generation, and serves as a safe, designated holding area prior to pickup.[10][18] If the waste is flammable, the SAA should be within a flammable storage cabinet.[10]

  • Accumulation: Do not overfill the container; fill to a maximum of 80-90% capacity to allow for vapor expansion.[11]

  • Request for Pickup: Once the container is full, or if the research project is complete, submit a request for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.[5]

  • Hand-off: Ensure the container is clean on the outside and the label is fully legible before EHS personnel arrive for collection.

Disposal Workflow Diagram

G cluster_lab Laboratory Operations cluster_ehs EHS Operations gen Step 1: Generation Collect all waste containing the compound. container Step 2: Containerization Use pre-labeled, compatible 'Halogenated Organic Waste' container. gen->container Collect at source segregate Step 3: Segregation Keep separate from non-halogenated waste. container->segregate Prevent cross-contamination store Step 4: Storage Store in designated Satellite Accumulation Area (SAA). Keep closed. segregate->store Ensure safe holding request Step 5: Request Pickup Contact EHS when container is full. store->request Initiate disposal process pickup Step 6: EHS Pickup Waste collected by trained personnel. request->pickup Hand-off transport Step 7: Final Disposal Transport to a licensed hazardous waste treatment facility. pickup->transport

Caption: Disposal workflow for this compound.

Section 5: Emergency Procedures

5.1 Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Remove all sources of ignition.[14]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a new, properly labeled hazardous waste container.[15]

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

5.2 Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[6][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][13]

References

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
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